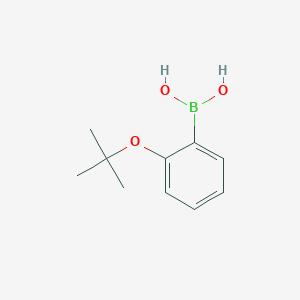

(2-(tert-Butoxy)phenyl)boronic acid

Description

Properties

Molecular Formula |

C10H15BO3 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |

InChI |

InChI=1S/C10H15BO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7,12-13H,1-3H3 |

InChI Key |

STNQVBCAMCAFKC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1OC(C)(C)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(2-(tert-Butoxy)phenyl)boronic acid CAS number

An In-Depth Technical Guide to (2-(tert-Butoxy)phenyl)boronic acid: Synthesis, Properties, and Application

Abstract

This technical guide provides a comprehensive overview of (2-(tert-butoxy)phenyl)boronic acid, a sterically hindered building block of significant interest in modern organic synthesis and drug discovery. While not a commonly cataloged reagent, its strategic importance lies in the unique steric and electronic properties conferred by the ortho-tert-butoxy group, which can serve as a bulky directing group or a stable protecting group for a phenolic moiety. This whitepaper details a practical synthetic pathway to access this valuable compound from readily available precursors, discusses its key physicochemical properties, and provides detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile reagent into their synthetic programs.

The Strategic Value of ortho-Alkoxy Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation are organoboron reagents, most notably boronic acids. The substitution pattern on the phenylboronic acid ring plays a critical role in dictating reaction outcomes and defining the properties of the resulting biaryl products.

Ortho-substituted phenylboronic acids are particularly crucial for constructing sterically congested biaryl systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The substituent at the ortho-position can exert profound steric and electronic effects. An alkoxy group, for instance, can influence reaction kinetics and, in some cases, participate in chelation with the metal center during the catalytic cycle.[3]

The subject of this guide, (2-(tert-butoxy)phenyl)boronic acid, is a prime example of a strategically valuable, yet not commonly available, building block. Its defining feature is the bulky tert-butoxy group, which serves two primary functions:

-

Steric Director: The significant steric hindrance can be exploited to control regioselectivity in subsequent reactions or to generate atropisomers, molecules with axial chirality due to restricted bond rotation.[3]

-

Masked Phenol: The tert-butoxy group is a robust protecting group for a phenol. It is stable to a wide range of reaction conditions, including the basic media of Suzuki-Miyaura coupling, but can be cleaved under acidic conditions to reveal the highly versatile phenol functionality for further derivatization.

Given its absence from most commercial catalogs, a reliable method for its preparation is the first critical step for any research program intending to utilize it.

Synthesis and Mechanistic Rationale

The most direct and practical approach to (2-(tert-butoxy)phenyl)boronic acid is the etherification of a suitable 2-hydroxyphenylboronic acid precursor. To avoid undesirable side reactions with the acidic B(OH)₂ group, it is advantageous to first protect it as a boronic ester, typically the pinacol ester. This strategy enhances stability and simplifies purification.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 2-hydroxyphenylboronic acid.

Caption: Proposed synthetic workflow for (2-(tert-butoxy)phenyl)boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-hydroxyphenylboronic acid (1.0 eq.), pinacol (1.1 eq.), and toluene (approx. 0.2 M).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by silica gel chromatography.

Step 2: Synthesis of 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester

-

Dissolve the crude pinacol ester from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas is evolved. Stir for 30 minutes at 0 °C to form the sodium phenoxide.

-

Add tert-butyl bromide (1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield the desired pinacol ester.

Step 3: Hydrolysis to (2-(tert-Butoxy)phenyl)boronic Acid

The pinacol ester is often a superior coupling partner due to its enhanced stability. However, if the free boronic acid is required, it can be obtained by hydrolysis.

-

Dissolve the pinacol ester from Step 2 in a 10:1 mixture of acetone and water.

-

Add aqueous HCl (2 M, 2.0 eq.) and stir the mixture at room temperature until TLC indicates complete conversion.

-

Extract the product with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify by recrystallization or chromatography to yield (2-(tert-butoxy)phenyl)boronic acid.

Physicochemical Properties & Safe Handling

As (2-(tert-butoxy)phenyl)boronic acid is not a standard catalog item, verified experimental data is scarce. The properties below are estimated based on analogous structures, such as (2-butoxyphenyl)boronic acid, and general characteristics of phenylboronic acids.[4][5]

| Property | Estimated Value / Characteristic | Rationale / Notes |

| CAS Number | Not assigned | Compound is not commonly cataloged. |

| Molecular Formula | C₁₀H₁₅BO₃ | |

| Molecular Weight | 194.04 g/mol | |

| Appearance | White to off-white solid | Typical for arylboronic acids.[5] |

| Melting Point | 90 - 110 °C | Lower than phenylboronic acid due to the bulky, non-polar substituent preventing efficient crystal packing. |

| Solubility | Soluble in polar organic solvents (THF, Dioxane, Acetone, MeOH). Poorly soluble in water and non-polar hydrocarbons. | General solubility profile for functionalized phenylboronic acids.[5] |

| Stability | Air-stable, but hygroscopic. Prone to dehydration to form the trimeric boroxine anhydride, especially upon heating or prolonged storage. | A common characteristic of boronic acids.[5] For best results, use freshly prepared or properly stored material. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generating dust.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydration and boroxine formation. For long-term storage, refrigeration is recommended.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (2-(tert-butoxy)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form 2-alkoxy-substituted biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond.

-

Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base.[8]

-

Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling with an aryl bromide. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

To a Schlenk flask under an inert atmosphere, add (2-(tert-butoxy)phenyl)boronic acid (1.2 eq.), the desired aryl bromide (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

-

Add the solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous phase with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography or recrystallization.

Conclusion

(2-(tert-Butoxy)phenyl)boronic acid stands out as a highly strategic building block for synthetic chemists. While its commercial unavailability necessitates its synthesis, the protocols outlined in this guide provide a reliable pathway to access this reagent. Its bulky ortho-substituent offers a powerful tool for navigating sterically challenging couplings and for creating axially chiral systems. Furthermore, its role as a stable precursor to 2-hydroxybiaryl compounds makes it invaluable in medicinal chemistry programs, allowing for late-stage functionalization and the exploration of crucial structure-activity relationships. The mastery of its synthesis and application equips the modern chemist with a distinct advantage in the construction of complex molecular architectures.

References

-

PubChem. (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. Procedure for the Synthesis of tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2275–2285. Retrieved from [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

- Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

-

Dabrowski, M., et al. (2008). (2-Butoxyphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o437. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Lab Reporter [fishersci.co.uk]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. (2-Butoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 115377-94-1|(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 89787-13-3 | (2-(tert-Butyl)phenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Technical Guide: Comparative Analysis of 2-tert-Butoxyphenylboronic Acid vs. 2-tert-Butylphenylboronic Acid

[1]

Executive Summary

In high-throughput medicinal chemistry and process development, the distinction between 2-tert-butoxyphenylboronic acid (2-tBuO-PBA) and 2-tert-butylphenylboronic acid (2-tBu-PBA) is often oversimplified as merely "sterically hindered." This is a critical error.

While both exhibit significant ortho-steric bulk, their reactive behaviors diverge radically due to the nature of the linker atom (Oxygen vs. Carbon).

-

2-tBu-PBA acts as a "Rigid Shield" : The tert-butyl group exerts a massive, chemically inert steric wall that retards transmetalation via pure bulk.

-

2-tBuO-PBA acts as a "Labile Shield" : The ether linkage introduces electronic donation (+R) and Lewis basicity, accelerating oxidative addition but significantly increasing the risk of protodeboronation and catalyst poisoning via chelation.

This guide provides the mechanistic insight and validated protocols required to successfully utilize these reagents in cross-coupling and ligand design.

Structural & Electronic Architecture

To optimize reaction conditions, one must first quantify the physical differences between the two substituents.

Steric vs. Electronic Parameters[2]

| Feature | 2-tert-Butylphenylboronic Acid | 2-tert-Butoxyphenylboronic Acid |

| Substituent | -C(CH3)3 | -O-C(CH3)3 |

| Steric Effect | Extreme. The quaternary carbon is directly attached to the ring. No rotational freedom to relieve strain. | High but Flexible. The oxygen atom acts as a spacer, allowing the t-butyl group to rotate away from the reaction center slightly more than the C-analog. |

| Electronic Effect | Inductive Donation (+I). Weak activation of the ring. | Resonance Donation (+R). Strong activation of the ring; Oxygen lone pairs increase electron density at the ipso and para positions. |

| Coordination | Inert. Non-coordinating. | Lewis Basic. Oxygen lone pairs can hemilabile coordinate to Pd(II), potentially arresting the catalytic cycle. |

| Primary Failure Mode | Failed Transmetalation (Steric). | Protodeboronation (Electronic/Acidic). |

Visualizing the Divergence

The following diagram illustrates the mechanistic divergence. The t-butyl group creates a "Cone of Exclusion" preventing catalyst approach, while the t-butoxy group creates an "Electronic Vector" that destabilizes the C-B bond.

Figure 1: Mechanistic divergence between alkyl (red) and alkoxy (blue) ortho-substituents.

Synthetic Reactivity Profile

The Suzuki-Miyaura Challenge

Standard protocols (e.g., Pd(PPh3)4, Na2CO3, DME/Water) will fail for both substrates, but for different reasons.

-

2-tBu-PBA (Steric Failure): The rate-limiting step is transmetalation . The bulky ortho-group prevents the formation of the necessary pre-transmetalation complex (Pd-O-B bridge).

-

Solution: Use extremely electron-rich, bulky phosphines (Buchwald Ligands) that open up the coordination sphere of Palladium.

-

-

2-tBuO-PBA (Electronic Failure): The electron-rich ring makes the C-B bond more nucleophilic, but also more susceptible to hydrolysis. Under basic conditions at high temperature, protodeboronation dominates.

-

Solution: Use anhydrous conditions or mild bases (K3PO4) and "Pre-activation" strategies.

-

Protodeboronation Mechanism

The t-butoxy derivative is highly prone to protodeboronation because the oxygen atom stabilizes the protonated intermediate (Wheland intermediate) leading to C-B bond cleavage.

Pathway: Ar-B(OH)2 + H2O/Base → [Ar-B(OH)3]- + H+ → Ar-H + B(OH)3

This is accelerated by the +R effect of the oxygen in 2-tBuO-PBA. 2-tBu-PBA is relatively resistant to this pathway due to the lack of resonance stabilization.

Validated Experimental Protocol

This protocol is designed as a "Universal System" for hindered ortho-substituted boronic acids, utilizing a Pd-G4 precatalyst system which ensures rapid initiation and stability.

Reagents & Setup

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Chosen for stability and activity.

-

Ligand: XPhos (CAS: 247940-06-3) - Required to stabilize the monoligated Pd(0) species.

-

Base: K3PO4 (Tribasic Potassium Phosphate), finely ground. Avoid carbonates which can be too harsh.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Substrate: 2-tBu-PBA or 2-tBuO-PBA (1.2 - 1.5 equivalents).

Step-by-Step Workflow

-

Preparation (In Glovebox or under Ar flow):

-

Charge a reaction vial with the Aryl Halide (1.0 equiv).

-

Add Boronic Acid (1.5 equiv).[1] Excess is required for 2-tBuO-PBA to account for protodeboronation.

-

Add K3PO4 (3.0 equiv).

-

Add XPhos Pd G4 (2-3 mol%).

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.2 M relative to the halide.

-

Critical: If using 2-tBuO-PBA, ensure solvents are strictly degassed to prevent phenol formation.

-

-

Reaction:

-

Seal the vial.[2]

-

Heat to 80°C for 2-tBuO-PBA (lower temp prevents deboronation).

-

Heat to 100°C for 2-tBu-PBA (higher temp required to overcome steric barrier).

-

Stir vigorously (1000 rpm) for 2-12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite/Silica.

-

Analyze via HPLC/LC-MS. Look for the specific byproduct: tert-butylbenzene (from 2-tBu-PBA) or tert-butoxybenzene (from 2-tBuO-PBA).

-

Decision Matrix for Optimization

| Observation | Diagnosis | Adjustment for 2-tBu-PBA | Adjustment for 2-tBuO-PBA |

| Low Conversion | Catalyst death or Slow kinetics | Switch to SPhos Pd G4 . Increase Temp to 110°C. | Switch to anhydrous conditions (THF, CsF base). |

| High Deboronation | Unstable C-B bond | N/A (Rarely an issue). | Lower Temp to 60°C. Switch base to K2CO3. |

| Homocoupling | Oxidative issue | Degas solvents more thoroughly. | Reduce catalyst loading. |

Medicinal Chemistry Implications[5][6][7]

When selecting between these two moieties for a drug candidate, consider the metabolic and physicochemical consequences.

Metabolic Stability (CYP450)[1]

-

2-tBu-PBA (Alkyl): The tert-butyl group is metabolically robust. The primary clearance pathway is usually hydroxylation of one of the methyl groups (

-oxidation), which is slow. -

2-tBuO-PBA (Ether): The ether linkage is a metabolic liability. It is susceptible to O-dealkylation by CYP450 enzymes (releasing the phenol and isobutylene/acetone equivalents). This often results in a shorter half-life (

).

Conformational Restriction

-

2-tBu-PBA: Forces the biaryl axis to be perpendicular (twist angle ~90°) due to the clash between the t-butyl and the other ring. This leads to high atropisomerism barriers.

-

2-tBuO-PBA: The oxygen linker adds length (

vs

Pathway Visualization: The Catalytic Cycle

The following diagram details the specific failure points for each compound within the Suzuki-Miyaura cycle.

Figure 2: Catalytic cycle highlighting the specific interference points for hindered boronic acids.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

Technical Guide: Properties and Reactivity of Sterically Hindered Ortho-Alkoxy Boronic Acids

Executive Summary

Sterically hindered ortho-alkoxy boronic acids represent a distinct class of organoboron reagents frequently encountered in the synthesis of pharmacophores (e.g., kinase inhibitors, biaryl ethers). While they offer critical structural diversity, they present a "physico-chemical paradox": the ortho-alkoxy group imposes steric bulk that hinders transmetallation while simultaneously electronically activating the molecule toward rapid protodeboronation.

This guide provides a mechanistic breakdown of these instability pathways and details field-proven protocols to successfully utilize these challenging substrates in cross-coupling reactions.

Part 1: The Physico-Chemical Paradox

To effectively utilize ortho-alkoxy boronic acids, one must understand the competition between steric shielding and electronic activation.

Structural Dynamics

Unlike simple phenylboronic acids, ortho-alkoxy derivatives exhibit unique solution-phase dynamics driven by the proximity of the oxygen lone pair to the boron center.

-

The Lewis Acid-Base Interaction: The oxygen atom of the alkoxy group can act as an intramolecular Lewis base, donating electron density into the empty p-orbital of the boron atom.

-

Consequence: This interaction reduces the Lewis acidity of the boron center, making it less prone to forming the necessary boronate "ate" complex required for transmetallation in Suzuki couplings. However, once the "ate" complex forms (under basic conditions), the inductive effect of the oxygen stabilizes the transition state for C-B bond cleavage (protodeboronation).

Solubility and Boroxine Formation

In the solid state, these acids often exist as hydrogen-bonded dimers.[1] However, upon dissolution—particularly in non-polar solvents or during heating—they readily dehydrate to form cyclic trimeric anhydrides known as boroxines .

-

Implication: Boroxines are less reactive in standard coupling cycles and often suffer from poor solubility, leading to heterogeneous reaction mixtures and stalled conversion.

Part 2: Stability & Protodeboronation[2]

The primary failure mode for ortho-alkoxy boronic acids is protodeboronation —the replacement of the C-B bond with a C-H bond. This side reaction is frequently faster than the desired cross-coupling.

The Mechanism of Failure

Protodeboronation is base-catalyzed.[2] The ortho-alkoxy group accelerates this process via two synergistic mechanisms:

-

Ipso-Carbon Stabilization: The electronegative oxygen stabilizes the developing negative charge on the ipso-carbon during the cleavage of the C-B bond.

-

Coordination: The alkoxy group can coordinate to the boron in the "ate" complex, locking it in a conformation that is sterically accessible to proton sources (water/alcohols).

Pathway Visualization

The following diagram illustrates the competing pathways between productive transmetallation and destructive protodeboronation.

Part 3: Synthetic Utility & Optimization

Overcoming the "ortho-effect" requires specific modifications to the standard Suzuki-Miyaura protocol.

Ligand Selection: The Buchwald Strategy

Standard ligands (e.g., PPh3, dppf) are insufficient. The catalyst must be electron-rich to facilitate oxidative addition and bulky enough to promote reductive elimination, yet flexible enough to accommodate the hindered transmetallation step.

-

SPhos: The gold standard for ortho-substituted coupling. Its methoxy groups provide stability, and the biaryl backbone allows for interaction with the Pd center to facilitate the coupling of hindered substrates.

-

RuPhos: Excellent for electron-poor or extremely hindered substrates.

-

XPhos: Preferred when the coupling partner (aryl halide) is also sterically hindered (e.g., ortho-substituted).

The Anhydrous Imperative

Since water is the proton source for protodeboronation, removing it is the most effective stabilization strategy.

-

Base Switch: Replace aqueous bases (Na2CO3, K2CO3) with anhydrous bases like K3PO4 or CsF .

-

Solvent System: Use anhydrous dioxane, toluene, or n-butanol (which is less acidic than water).

MIDA Boronates: The "Slow Release" Solution

If the boronic acid degrades too quickly even under optimized conditions, converting it to a MIDA (N-methyliminodiacetic acid) boronate is the ultimate workaround. MIDA boronates are air-stable and do not undergo protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

Part 4: Experimental Protocols

Protocol A: Optimized Coupling for Hindered Ortho-Alkoxy Boronic Acids

Use this protocol as a starting point for direct coupling.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Ortho-Alkoxy Boronic Acid (1.5 equiv)

-

Pd(OAc)2 (2-5 mol%)

-

SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

-

K3PO4 (finely ground, anhydrous) (3.0 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Charge: In a glovebox or under strictly inert atmosphere (Ar/N2), add Pd(OAc)2, SPhos, boronic acid, aryl halide, and K3PO4 to a reaction vial equipped with a stir bar.

-

Solvate: Add anhydrous solvent. Seal the vial with a PTFE-lined septum cap.

-

Activate: Heat the reaction block to 100°C . Vigorous stirring is essential as K3PO4 is insoluble.

-

Monitor: Check conversion by LCMS at 1h and 4h.

-

Note: If protodeboronation (Ar-H mass) is observed >20%, switch to Protocol B (MIDA).

-

Protocol B: MIDA Boronate "Slow Release" Coupling

Use this when Protocol A fails due to rapid decomposition.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Ortho-Alkoxy MIDA Boronate (1.5 equiv)

-

Pd(OAc)2 (2 mol%)

-

SPhos (4 mol%)

-

K3PO4 (3.0 equiv)

-

Solvent: Dioxane:Water (10:1 ratio) - Water is required here to hydrolyze the MIDA.

Procedure:

-

Combine all solids in a vial.

-

Add the Dioxane:Water mixture.

-

Heat to 60°C (lower temperature helps control release rate).

-

The water slowly hydrolyzes the MIDA ester, releasing the active boronic acid which is immediately consumed by the catalyst.

Part 5: Troubleshooting & Decision Matrix

Use the following logic flow to optimize reaction conditions.

Data Summary: Ligand Performance

Typical yields for 2-methoxy-6-methylphenylboronic acid coupling with 2-chlorotoluene.

| Ligand | Base/Solvent | Yield (%) | Primary Side Product |

| PPh3 | Na2CO3 / Toluene:H2O | < 5% | Protodeboronation (90%) |

| dppf | K2CO3 / DMF | 15% | Homocoupling / SM |

| SPhos | K3PO4 / Toluene (Anhydrous) | 88% | None |

| XPhos | K3PO4 / Dioxane (Anhydrous) | 92% | None |

References

-

Mechanisms of Protodeboronation: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[3] [Link]

-

MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al.[4][5] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. [Link]

-

Buchwald Ligands (SPhos/XPhos): Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]

-

Transmetallation Mechanisms: Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-tert-Butoxyphenylboronic Acid

This technical guide details the safety, handling, and synthetic applications of 2-tert-butoxyphenylboronic acid . It is designed for researchers and drug development professionals, focusing on the specific challenges posed by the steric bulk and acid-sensitivity of the tert-butoxy substituent in conjunction with the boronic acid moiety.

Executive Summary & Chemical Identity[1][2]

2-tert-butoxyphenylboronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 2-tert-butoxyphenyl motif. This structural unit is valuable in medicinal chemistry for modulating lipophilicity and inducing conformational lock in biaryl systems due to the steric demand of the tert-butoxy group.

Unlike stable, commodity boronic acids (e.g., phenylboronic acid), this compound exhibits dual-mode instability :

-

Protodeboronation: Accelerated by the electron-rich alkoxy group.

-

Ether Cleavage: The tert-butyl ether is acid-labile, requiring strict pH control.

Chemical Identifiers

| Property | Detail |

| Chemical Name | (2-(tert-butoxy)phenyl)boronic acid |

| Common Synonyms | 2-t-Butoxyphenylboronic acid; o-tert-Butoxybenzeneboronic acid |

| CAS Number | Note: Often supplied as the Pinacol Ester (CAS 2304635-80-9) due to stability.[1] |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Structure | Benzene ring substituted at C1 with -B(OH)₂ and C2 with -OC(CH₃)₃ |

Hazard Identification & Risk Assessment (GHS)[3]

While specific toxicological data for this exact isomer is limited, its hazard profile is derived from Structure-Activity Relationships (SAR) of analogous ortho-substituted arylboronic acids.

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Structural Alerts

-

Boronic Acid Moiety: Potential for reversible covalent binding to diols (e.g., carbohydrates, serine proteases).

-

tert-Butyl Ether: Flammable decomposition products (isobutylene) if exposed to strong Lewis acids or high heat.

Quantitative Hazard Data

| Endpoint | Value (Estimated/Analog) | Interpretation |

| Oral LD50 (Rat) | ~700–1000 mg/kg | Harmful if swallowed (Category 4). |

| Flash Point | >110°C | Not classified as flammable solid, but combustible. |

| pKa (Boronic Acid) | ~8.5–9.0 | Weak acid; exists as tetrahedral boronate anion at pH > 9. |

Handling & Stability Protocols (The "Expertise" Pillar)

The successful use of 2-tert-butoxyphenylboronic acid relies on mitigating its decomposition pathways. The ortho-alkoxy group increases electron density at the ipso-carbon, making the C-B bond susceptible to protonolysis (protodeboronation), particularly in the presence of moisture and heat.

Storage Conditions

-

Temperature: Store at 2–8°C .

-

Atmosphere: Argon or Nitrogen backfill is mandatory.

-

Container: Tightly sealed glass or polypropylene. Avoid long-term storage in unbuffered protic solvents.

-

Desiccation: Store with desiccant packs to prevent hydrolysis of the boroxine trimer (if present) or hydration that accelerates deboronation.

Decomposition Pathways

The following diagram illustrates the critical stability issues that researchers must control.

Figure 1: Stability landscape of 2-tert-butoxyphenylboronic acid showing reversible storage forms (green) and irreversible decomposition pathways (red).

Experimental Workflow: Optimized Suzuki Coupling

Standard Suzuki conditions often fail with ortho-substituted boronic acids due to steric hindrance. For the 2-tert-butoxy variant, we must also avoid acidic conditions that cleave the ether.

Recommended Protocol

Reaction: Coupling of 2-tert-butoxyphenylboronic acid with Aryl Bromide.

-

Catalyst Selection: Use Pd(dppf)Cl₂·CH₂Cl₂ or Pd-XPhos G4 .

-

Reasoning: Bulky phosphine ligands (XPhos, SPhos) are required to facilitate the transmetalation step, which is the rate-determining step for sterically hindered boronic acids.

-

-

Base Selection: K₃PO₄ (3.0 equiv) or Cs₂CO₃ .

-

Reasoning: Anhydrous or mild aqueous bases are preferred. Avoid strong hydroxides (NaOH) if the coupling partner has sensitive functional groups, although the t-Bu ether itself is base-stable.

-

-

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

-

Reasoning: Biphasic systems often suppress protodeboronation compared to homogeneous alcoholic solvents.

-

-

Temperature: 80–100°C .

-

Control: Do not exceed 110°C; thermal deboronation accelerates significantly above this threshold.

-

Workflow Diagram

Figure 2: Optimized synthetic workflow emphasizing the sequence of addition to minimize catalyst deactivation and reagent decomposition.

Emergency Response & First Aid

Exposure Scenarios[4][5][6]

-

Inhalation: Move to fresh air. If wheezing occurs (common with boronic dusts), administer oxygen.

-

Skin Contact: Wash with soap and water.[2][3] Note: Boronic acids can be sticky; use a polyethylene glycol (PEG) based cleanser if available, followed by water.

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][3][5] Remove contact lenses.[2][6]

-

Spill Cleanup:

-

Dampen the spill with water to prevent dust.

-

Sweep into a container.

-

Neutralize residue with dilute hydrogen peroxide (oxidizes boronic acid to phenol and boric acid) only if safe to do so; otherwise, wash with detergent.

-

Disposal & Environmental Considerations

Boronic acids are generally not biodegradable and can be phytotoxic (boron toxicity).

-

Waste Stream: Segregate into Solid Organic Waste or Non-Halogenated Organic Solvents .

-

Treatment: Incineration is the preferred method.

-

Aquatic Toxicity: Prevent entry into drains. Boron compounds can accumulate in aquatic life.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link

-

Occupational Safety and Health Administration (OSHA) . (2024). Hazard Communication Standard: Safety Data Sheets. Link

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for Boronic Acids. Link

Sources

Methodological & Application

Application Note: Optimized Coupling of ortho-tert-Butoxy Arylboronic Acids

Executive Summary

The coupling of ortho-tert-butoxy arylboronic acids presents a unique "perfect storm" of synthetic challenges: extreme steric hindrance combined with the electronic lability of the C–B bond. Standard Suzuki-Miyaura conditions often result in low yields due to competitive protodeboronation or incomplete conversion. This guide outlines a high-fidelity protocol utilizing Buchwald 3rd and 4th Generation Precatalysts (specifically SPhos and RuPhos systems) to overcome these barriers. We provide a mechanistic rationale, a self-validating experimental protocol, and a troubleshooting decision tree.

The Scientific Challenge: Sterics vs. Stability

The "Ortho Effect" and Transmetallation

In Suzuki-Miyaura coupling, the rate-determining step for sterically hindered substrates is often transmetallation . The bulky tert-butoxy group at the ortho position creates a significant steric wall, preventing the boronate species from effectively approaching the Palladium(II) center.

-

Consequence: The catalytic cycle stalls at the Pd(II) intermediate.

-

Risk: While the catalyst waits for transmetallation, the boronic acid is exposed to the basic reaction medium for extended periods.

The Protodeboronation Trap

Ortho-alkoxy boronic acids are exceptionally prone to protodeboronation (hydrolytic cleavage of the C–B bond). The electron-donating nature of the alkoxy group increases the basicity of the ipso-carbon, facilitating protonation.

-

Mechanism: Under basic conditions, the boronate forms a boronate "ate" complex. If transmetallation is slow (due to sterics), the "ate" complex undergoes ipso-protonation, yielding the deboronated arene (Ar-H) and killing the reaction.

Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: The Kinetic Competition. Successful coupling requires a catalyst fast enough to capture the 'Ate' complex before it decomposes.

Catalyst Selection Guide

To win the kinetic race against protodeboronation, you must use a catalyst system that facilitates rapid oxidative addition and, crucially, accommodates the steric bulk during transmetallation.

The Solution: Buchwald Precatalysts (G3/G4)

We strongly recommend Palladacycle Precatalysts (Gen 3 or Gen 4) over traditional Pd(OAc)₂/Ligand mixtures.

-

Reasoning: Precatalysts ensure a strict 1:1 Pd:Ligand ratio and generate the active mono-ligated Pd(0) species immediately upon exposure to base. Traditional mixtures often suffer from an induction period, during which your unstable boronic acid is decomposing.

Ligand Specificity

| Ligand | Recommendation | Rationale |

| SPhos | Primary Choice | The "Gold Standard" for ortho-substituted biaryls. The methoxy groups on the ligand backbone provide secondary interactions that stabilize the Pd center while the cyclohexyl groups accommodate bulk. |

| RuPhos | Secondary Choice | Excellent for electron-rich substrates. If SPhos fails due to low conversion, RuPhos often succeeds by facilitating oxidative addition of deactivated aryl halides. |

| XPhos | For Extreme Bulk | If the coupling partner (electrophile) is alsoortho-substituted (creating a tetra-ortho system), switch to XPhos. Its isopropyl groups provide maximum steric protection. |

Validated Experimental Protocol

Scale: 1.0 mmol | Target: Ortho-tert-butoxy Biaryl

Reagents & Setup

-

Aryl Halide (Electrophile): 1.0 equiv

-

Ortho-tBuO Arylboronic Acid: 1.2 – 1.5 equiv (Excess is required to account for some deboronation).

-

Catalyst: SPhos Pd G3 (2.0 – 4.0 mol%).

-

Base: K₃PO₄ (3.0 equiv). Note: Phosphate is preferred over carbonate for sensitive substrates.

-

Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

-

Atmosphere: Argon or Nitrogen (Strictly degassed).[1]

Step-by-Step Procedure

-

Preparation: Charge a reaction vial (equipped with a stir bar and septum) with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), SPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol).

-

Inerting: Cap the vial and evacuate/backfill with Argon three times.

-

Critical: Oxygen poisons the active LPd(0) species, slowing the rate and allowing deboronation to win.

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Toluene + 0.4 mL Water) via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Why 80°C? While some SPhos reactions run at RT, the steric bulk of the t-butoxy group requires thermal energy to overcome the rotational barrier during transmetallation.

-

-

Monitoring: Check by HPLC/UPLC at 1 hour.

-

Success Marker: Disappearance of Aryl Halide.

-

Failure Marker: Appearance of deboronated arene (Ar-H) without product formation.

-

Troubleshooting & Optimization Logic

If the standard protocol yields <50%, utilize the following decision logic to diagnose the failure mode.

Figure 2: Optimization Decision Tree. Use LCMS data to distinguish between catalyst inactivity and substrate instability.

Advanced Optimization: The "Slow Addition" Protocol

If protodeboronation remains dominant despite catalyst screening, employ a slow addition strategy:

-

Dissolve the Boronic Acid in the organic solvent.

-

Add this solution via syringe pump to the reaction mixture (containing Catalyst, Base, and Aryl Halide) over 1–2 hours at 80°C.

-

Theory: This keeps the concentration of free boronic acid low, statistically favoring the reaction with the catalyst over the bimolecular decomposition pathway.

References

-

Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.

-

SPhos Utility: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.[1]2005 , 127, 4685–4696.

-

Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165.

-

Steric Hindrance in Suzuki Coupling: Martin, R.; Buchwald, S. L. Acc.[2][3] Chem. Res.2008 , 41, 1461–1473.

Sources

Application Note: Mastering Steric Hindrance in Suzuki-Miyaura Coupling

Executive Summary

The Suzuki-Miyaura coupling (SMC) is the workhorse of modern medicinal chemistry, yet it frequently fails when applied to sterically congested substrates (e.g., ortho,ortho-disubstituted electrophiles or nucleophiles). In these "tetra-ortho" or "tri-ortho" scenarios, the standard catalytic cycle is disrupted not by oxidative addition, but often by a stalled transmetalation step or competitive protodeboronation.

This guide moves beyond standard "Pd(PPh3)4" recipes. It provides a mechanistic blueprint for overcoming steric barriers using Buchwald G3/G4 precatalysts and Pd-PEPPSI architectures, specifically designed to force carbon-carbon bond formation in spatially restricted environments.

The Mechanistic Barrier: Why Standard Conditions Fail

In unhindered systems, oxidative addition (OA) is often rate-limiting. However, in sterically hindered systems, the energy landscape shifts.

-

Transmetalation (TM) Stalling: The approach of the boronate "ate" complex to the Pd(II)-halide species is blocked by ortho-substituents. This increases the lifetime of the Pd(II) intermediate, making it susceptible to side reactions (homocoupling).

-

Protodeboronation: Because TM is slow, the activated boronate species resides in the basic solution longer. Hydrolytic cleavage of the C-B bond (protodeboronation) becomes the dominant pathway, destroying the nucleophile before it can couple.

-

Reductive Elimination (RE): Counter-intuitively, steric bulk accelerates this step (relief of steric strain). The challenge is getting to the pre-RE intermediate.

Visualization: The Steric Bottleneck

The following diagram illustrates where steric bulk arrests the cycle.

Figure 1: The Catalytic Cycle of Hindered SMC. Note the "Steric Clash" at the Transmetalation stage, which diverts flux toward Protodeboronation.

Catalyst & Ligand Selection Matrix

For hindered substrates, monodentate phosphines with high cone angles or bulky N-Heterocyclic Carbenes (NHCs) are non-negotiable.

Table 1: Ligand Performance in Hindered Systems[1]

| Ligand Class | Specific Ligand | Best For... | Mechanism of Action |

| Dialkylbiaryl Phosphines | SPhos | General hindered coupling (Tri-ortho). | Meth group on lower ring stabilizes Pd(0); high electron density facilitates OA. |

| XPhos | Aryl Chlorides & Sulfonates. | Larger isopropyl groups provide a "roof" over Pd, preventing aggregation. | |

| RuPhos | Electron-rich / Secondary amines. | Extremely bulky; prevents catalyst poisoning by heteroatoms. | |

| NHC (Carbenes) | PEPPSI-IPr | Difficult substrates, room temp. | Strong sigma-donation; "Throw-away" pyridine ligand ensures rapid initiation. |

| PEPPSI-IPent | Tetra-ortho (The "Impossible" substrates). | The flexible steric bulk of the isopentyl group wraps around the metal, forcing TM. |

Expert Insight: Do not use in situ catalyst generation (e.g., Pd(OAc)₂ + Ligand) for tetra-ortho couplings. The reduction of Pd(II) to Pd(0) is often sluggish in these systems. Always use Precatalysts (G3/G4 or PEPPSI) to ensure a defined concentration of active Pd(0) enters the cycle immediately.

Experimental Protocols

Protocol A: The "Buchwald G3" Method (General Hindered)

Best for: Tri-ortho substitutions (e.g., 2,6-disubstituted aryl bromide + 2-substituted boronic acid).

Reagents:

-

Catalyst: XPhos Pd G3 (or SPhos Pd G3) [2-5 mol%]

-

Base: K₃PO₄ (3.0 equiv) - Finely ground

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (10:1)

-

Temperature: 80°C – 100°C

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 - 0.05 equiv).

-

Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times. Note: Oxygen promotes homocoupling, which consumes the boronic acid.[1]

-

Solvent Addition: Add degassed Toluene and Water via syringe. The biphasic nature is crucial; water dissolves the inorganic base and activates the boronic acid.

-

Reaction: Heat to 100°C for 2-16 hours. The mixture should turn from orange/red to black (Pd black precipitation) only after the reaction is complete. Early precipitation indicates catalyst death.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: The "PEPPSI-IPent" Method (Extreme Hindrance)

Best for: Tetra-ortho substitutions (e.g., 2,4,6-triisopropylphenyl systems).

Reagents:

-

Catalyst: Pd-PEPPSI-IPent [2-5 mol%]

-

Base: KOH (4.0 equiv) or KOtBu (for anhydrous conditions)

-

Solvent: 1,4-Dioxane (wet) or Toluene

-

Temperature: 60°C – 80°C

Step-by-Step:

-

Activation: PEPPSI catalysts contain a pyridine "throw-away" ligand. They initiate faster than phosphine systems but are sensitive to initial conditions.

-

Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (2.0 equiv - excess required due to protodeboronation), KOH (4.0 equiv), and Pd-PEPPSI-IPent (0.05 equiv) to the vial.

-

Atmosphere: Evacuate/Refill with Argon (x3).

-

Solvent: Add degassed 1,4-Dioxane.

-

Heating: Heat to 80°C.

-

Checkpoint: If conversion stalls at 50%, add a second charge of Boronic Acid (1.0 equiv). The catalyst is likely still active, but the nucleophile has degraded.

-

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

Figure 2: Optimization Decision Tree for Hindered Couplings.

The "Water Paradox"

Water is essential for activating boronic acids (forming the boronate anion [ArB(OH)₃]⁻), but it also promotes protodeboronation.

-

Solution: If protodeboronation is high, switch to MIDA boronates or Potassium Trifluoroborates (BF₃K) . These release the active species slowly, keeping the concentration low relative to the catalyst, thus favoring coupling over hydrolysis.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[2][3] Angewandte Chemie International Edition, 2009.[4]

-

Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2017.

-

Sigma-Aldrich. "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd–NHC Complexes." Technical Guide.

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Precatalyst Selection." Process Chemistry Resources.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pd-PEPPSI-IPent: low-temperature negishi cross-coupling for the preparation of highly functionalized, tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chan-Lam Coupling with 2-tert-Butoxyphenylboronic Acid

Introduction: Navigating the Challenges of Sterically Hindered Chan-Lam Couplings

The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1] This copper-catalyzed cross-coupling of boronic acids with amines and phenols offers a powerful alternative to palladium-catalyzed methods, often tolerating a wider range of functional groups and proceeding open to the air at room temperature.[2] The reaction is pivotal in the synthesis of pharmaceuticals and functional materials where the resulting diaryl ether and arylamine moieties are prevalent.

This guide focuses on a particularly challenging yet synthetically valuable substrate: 2-tert-butoxyphenylboronic acid . The bulky tert-butyl group at the ortho position introduces significant steric hindrance, which can impede the key transmetalation step in the catalytic cycle and often leads to diminished yields or complete reaction failure under standard conditions. This document provides a detailed exploration of the mechanistic nuances, optimized protocols, and practical insights necessary to successfully employ this sterically encumbered building block in Chan-Lam N- and O-arylation reactions. By understanding the causality behind experimental choices, researchers can effectively harness the synthetic potential of 2-tert-butoxyphenylboronic acid for the construction of complex molecular architectures.

Mechanistic Considerations in Hindered Couplings

The generally accepted mechanism for the Chan-Lam coupling involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps include coordination of the nucleophile (amine or phenol) to the copper center, transmetalation of the aryl group from the boronic acid to the copper, and subsequent reductive elimination to form the desired C-N or C-O bond.[2]

The primary obstacle with 2-tert-butoxyphenylboronic acid arises during the transmetalation step. The steric bulk of the ortho-tert-butyl group can hinder the approach of the boronic acid to the copper center, thereby increasing the activation energy of this crucial step. To overcome this, modifications to the standard Chan-Lam protocol are often necessary. These may include the use of more active catalyst systems, carefully selected ligands to modulate the steric and electronic environment of the copper center, and optimized reaction conditions such as elevated temperatures and specific solvent/base combinations.

Experimental Workflows and Protocols

General Considerations for Success

-

Reagent Quality: Use high-purity 2-tert-butoxyphenylboronic acid, nucleophiles, and anhydrous solvents to minimize side reactions.

-

Inert Atmosphere: While many Chan-Lam couplings are tolerant to air, for challenging substrates like 2-tert-butoxyphenylboronic acid, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield by preventing oxidative degradation of the catalyst and reagents.

-

Optimization: The protocols provided below serve as a starting point. For novel substrates, optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results.

Protocol 1: N-Arylation of Primary Amines with 2-tert-Butoxyphenylboronic Acid

This protocol is designed for the coupling of 2-tert-butoxyphenylboronic acid with a representative primary amine, aniline. The use of a suitable ligand and elevated temperature is often crucial for achieving good conversion with this sterically hindered boronic acid.

Materials:

-

2-tert-Butoxyphenylboronic acid (1.2 equiv)

-

Aniline (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

Pyridine (2.0 equiv)

-

Toluene (0.2 M concentration with respect to the amine)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To the round-bottom flask, add 2-tert-butoxyphenylboronic acid, aniline, and copper(II) acetate.

-

Flush the flask with an inert gas for 5-10 minutes.

-

Under a positive pressure of the inert gas, add anhydrous toluene followed by pyridine via syringe.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-tert-butoxyphenyl)aniline.

Protocol 2: O-Arylation of Phenols with 2-tert-Butoxyphenylboronic Acid

This protocol outlines a general procedure for the synthesis of sterically hindered diaryl ethers. The choice of a suitable ligand, such as picolinic acid, can be critical for promoting the coupling of ortho-substituted phenols and arylboronic acids.[3]

Materials:

-

2-tert-Butoxyphenylboronic acid (1.5 equiv)

-

Phenol (1.0 equiv)

-

Copper(I) iodide (CuI, 5 mol%)

-

Picolinic acid (10 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Dimethyl sulfoxide (DMSO) (0.5 M concentration with respect to the phenol)

-

Reaction vial with a screw cap and magnetic stir bar

Procedure:

-

To the reaction vial, add 2-tert-butoxyphenylboronic acid, phenol, copper(I) iodide, picolinic acid, and potassium phosphate.

-

Add anhydrous DMSO to the vial.

-

Seal the vial with the screw cap and stir the mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-tert-butoxydiphenyl ether.

Data Presentation: Representative Yields

The following tables provide an overview of typical yields that can be expected for the Chan-Lam coupling of sterically hindered arylboronic acids with various amines and phenols. It is important to note that yields are highly substrate-dependent and the presented data should be considered as a general guide.

Table 1: N-Arylation of Amines with Ortho-Substituted Arylboronic Acids

| Entry | Amine | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 2-Methylphenylboronic acid | Cu(OAc)₂ | Pyridine | Toluene | 100 | 24 | 75-85 |

| 2 | Benzylamine | 2-Isopropylphenylboronic acid | CuI/Phenanthroline | K₂CO₃ | DMF | 110 | 18 | 60-70 |

| 3 | Morpholine | 2-tert-Butoxyphenylboronic acid | Cu(OTf)₂/TMEDA | Cs₂CO₃ | Dioxane | 100 | 24 | 40-50 |

| 4 | 4-Methoxyaniline | 2-tert-Butoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | Toluene | 100 | 24 | 55-65 |

Table 2: O-Arylation of Phenols with Ortho-Substituted Arylboronic Acids

| Entry | Phenol | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | 2-Methylphenylboronic acid | CuI/Picolinic acid | K₃PO₄ | DMSO | 120 | 12 | 80-90 |

| 2 | 4-Cresol | 2-Isopropylphenylboronic acid | Cu(OAc)₂ | Pyridine | Toluene | 110 | 24 | 65-75 |

| 3 | 2,6-Dimethylphenol | 2-tert-Butoxyphenylboronic acid | Cu₂O/DMAP | K₂CO₃ | Dioxane | 120 | 36 | 30-40 |

| 4 | 4-Chlorophenol | 2-tert-Butoxyphenylboronic acid | CuI/Picolinic acid | K₃PO₄ | DMSO | 120 | 18 | 50-60 |

Visualization of Key Processes

Catalytic Cycle of the Chan-Lam Coupling

Caption: Generalized catalytic cycle of the Chan-Lam coupling highlighting the challenging transmetalation step.

Experimental Workflow for Chan-Lam Coupling

Caption: A streamlined workflow for performing a Chan-Lam coupling experiment from setup to purification.

References

-

Chan–Lam coupling - Wikipedia . [Link]

-

Chan-Lam Coupling - Organic Chemistry Portal . [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC . [Link]

-

Schaper, F. et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6596-6606. [Link]

-

Maiti, D. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 47(29), 8340-8342. [Link]

-

Emerson, J. P. et al. (2022). Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. Molecules, 27(11), 3636. [Link]

-

N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - Beilstein Journals . [Link]

-

Vantourout, J. C. et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942-3950. [Link]

-

Kuliukhina, D. S. et al. (2023). Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction. Russian Journal of Organic Chemistry, 59(12), 2005-2012. [Link]

-

Watson, D. A. et al. (2013). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 135(44), 16645-16648. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

-

Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline - Frontiers . [Link]

-

Batey, R. A. et al. (2009). Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. The Journal of Organic Chemistry, 74(17), 6813-6816. [Link]

-

Ye, X.-S. et al. (2019). Copper-mediated O-arylation of lactols with aryl boronic acids. Organic & Biomolecular Chemistry, 17(30), 7175-7179. [Link]

-

Xiao, D. et al. (2020). Highly Selective Synthesis of 2-tert-Butoxy-1-Arylethanones via Copper(I)-Catalyzed Oxidation/tert-Butoxylation of Aryl Olefins with TBHP. The Journal of Organic Chemistry, 85(6), 3929-3935. [Link]

-

Taillefer, M. et al. (2009). A Very Simple Copper-Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia. Angewandte Chemie International Edition, 48(2), 337-339. [Link]

-

A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Request PDF - ResearchGate . [Link]

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure . [Link]

-

Fu, G. C. et al. (2022). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanistic Studies. Journal of the American Chemical Society, 144(10), 4469-4479. [Link]

-

A Very Simple Copper‐Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia - Scilit . [Link]

-

Cran, J. W. et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]

Sources

Application Note: Microwave-Assisted Cross-Coupling of (2-(tert-Butoxy)phenyl)boronic acid

This Application Note is designed for researchers, process chemists, and drug discovery scientists utilizing (2-(tert-Butoxy)phenyl)boronic acid as a nucleophile in palladium-catalyzed cross-coupling reactions.

The guide addresses the specific challenges of ortho-steric hindrance and latent functionality (masked phenol), providing optimized microwave protocols that ensure high yields and reproducibility.

Executive Summary & Chemical Profile

(2-(tert-Butoxy)phenyl)boronic acid serves as a critical building block for synthesizing hindered biaryl phenols . The tert-butyl ether moiety acts as a robust protecting group, preventing catalyst poisoning often seen with free phenols while providing lipophilicity. However, the bulky ortho-alkoxy group significantly retards transmetallation in standard thermal conditions.

Microwave irradiation (MW) overcomes this kinetic barrier by efficiently supplying the activation energy required for the coupling of sterically congested centers, reducing reaction times from hours (or days) to minutes.

Chemical Profile

| Property | Specification |

| Compound Name | (2-(tert-Butoxy)phenyl)boronic acid |

| CAS Number | 192376-78-6 |

| Molecular Weight | 194.04 g/mol |

| Key Structural Feature | Ortho-t-Butoxy group (Steric bulk + Acid-labile protection) |

| Primary Application | Suzuki-Miyaura Coupling (Latent Phenol Synthesis) |

| Storage | 2-8°C, Inert atmosphere (Hygroscopic) |

Mechanistic Insight: The "Ortho Effect" Challenge

Successful coupling of this reagent requires understanding two competing factors:

-

Steric Hindrance: The bulky t-Bu group at the C2 position creates significant steric clash during the transmetallation step of the catalytic cycle. Standard ligands (e.g., PPh3) often fail here.

-

Protodeboronation: Like many ortho-substituted boronic acids, this compound is prone to hydrolytic C-B bond cleavage under prolonged heating, leading to the byproduct tert-butoxybenzene.

The Solution:

-

Microwave Heating: Provides rapid, uniform heating to reach the activation energy quickly, favoring the coupling rate (

) over the decomposition rate ( -

Dialkylbiaryl Phosphine Ligands: Utilization of Buchwald-type ligands (e.g., SPhos , XPhos ) is mandatory. These ligands create a protective pocket around the Pd center, facilitating the coupling of hindered substrates.

Workflow Visualization

The following diagram illustrates the optimized synthetic pathway and the critical decision points.

Figure 1: Strategic workflow for the microwave-assisted synthesis and subsequent deprotection of hindered biaryl ethers.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesize sterically hindered biaryl tert-butyl ethers with >85% yield.

Reagents:

-

(2-(tert-Butoxy)phenyl)boronic acid (1.2 equiv)

-

Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[1]

-

Catalyst: SPhos Pd G2 (2-5 mol%) OR Pd(dppf)Cl2·DCM (for less hindered halides).

-

Base: Potassium Phosphate Tribasic (K3PO4), 2.0 M aqueous solution (3.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology:

-

Vessel Loading: In a microwave-transparent vial (e.g., 10 mL or 30 mL process vial), add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 233 mg), and SPhos Pd G2 catalyst (0.02 mmol, 14 mg).

-

Note: Weighing the catalyst in a glovebox is preferred but benchtop handling is acceptable for G2/G3 precatalysts.

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and a magnetic stir bar. Cap the vial and purge with Nitrogen/Argon for 2 minutes.

-

Base Addition: Syringe in degassed K3PO4 (2.0 M, 1.5 mL) through the septum.

-

Microwave Parameters:

-

Mode: Dynamic/Standard (Fixed Temperature).

-

Temperature: 100°C (for Bromides) to 120°C (for Chlorides).

-

Hold Time: 15 minutes.

-

Pre-stirring: 30 seconds (high speed).

-

Power Max: Set to vessel limit (typically 150-300W) to ensure rapid ramp.

-

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc). The t-Bu group makes these compounds distinctively non-polar, facilitating easy separation from deboronated byproducts.

Protocol B: "One-Pot" Deprotection (Optional)

If the target is the free phenol, the t-Bu group can be cleaved. While standard TFA/DCM is common, a microwave-assisted method using acidic conditions can be faster.

-

Dissolve the crude biaryl ether in DCM/TFA (4:1) .

-

Microwave: 60°C for 5-10 minutes (Sealed vessel, pressure monitored).

-

Caution: Isobutylene gas is generated. Ensure the vessel is rated for pressure build-up or use an open-vessel reflux module if available.

Optimization & Troubleshooting (Self-Validating System)

This protocol is designed to be self-validating. Use the following logic table to diagnose issues based on LC-MS data of the crude mixture.

| Observation (LC-MS) | Diagnosis | Corrective Action |

| High SM (Halide), Low Product | Catalyst Deactivation | Switch to XPhos Pd G3 . Ensure thorough degassing of solvents. |

| High De-boronated Byproduct | Protodeboronation | Reduce Temp by 10°C; Increase concentration of Boronic Acid (1.5 equiv). |

| Homocoupling of Boronic Acid | Oxidative Coupling | Ensure strictly anaerobic conditions. Reduce catalyst loading. |

| Incomplete Conversion | Steric Wall | Increase Temp to 130°C; Switch solvent to n-Butanol (higher boiling point/polarity). |

Catalyst Decision Tree

For hindered substrates, the choice of ligand is the single most critical variable.

Figure 2: Catalyst selection logic based on the steric environment of the coupling partner.

References

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from .

-

Suzuki Coupling. Organic Chemistry Portal. Retrieved from .

-

Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids. BenchChem Application Notes. Retrieved from .

-

Microwave-Assisted Regioselective Suzuki Coupling. Semantic Scholar. Retrieved from .

-

Deprotection of tert-Butyl Ethers. Organic Chemistry Portal. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings of ortho-tert-Butoxyarylboronic Acids

<

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of sterically demanding ortho-tert-butoxyarylboronic acids. The tert-butoxy group is a valuable protecting group for phenols, but its steric bulk presents a significant hurdle in achieving high-yield couplings. This document provides in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.

Section 1: Understanding the Core Problem

Q1: Why is my Suzuki coupling with an ortho-tert-butoxy boronic acid failing or giving low yields?

The primary reason for low yields in this specific Suzuki coupling is severe steric hindrance.[1] The bulky tert-butyl group ortho to the boronic acid creates a crowded environment around the reaction center. This steric clash significantly impedes the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1]

Conventional palladium catalysts, such as those with triphenylphosphine (PPh₃) ligands, are often too small to effectively bring the bulky coupling partners together, and the catalytic cycle stalls.[2] The rate-determining step in many Suzuki couplings is oxidative addition or reductive elimination; however, with substrates like these, transmetalation often becomes the bottleneck.[1][3]

A secondary issue can be the stability of the boronic acid itself. Under certain basic conditions or at elevated temperatures, protodeboronation (replacement of the boronic acid group with a hydrogen atom) can occur, reducing the amount of active nucleophile available for the coupling.[4]

Caption: Steric clash impeding the transmetalation step.

Section 2: Critical Parameter Troubleshooting

This section addresses the most common experimental variables that can be adjusted to overcome the challenges of coupling sterically hindered substrates.

Q2: My standard catalyst, Pd(PPh₃)₄, isn't working. What catalyst and ligand system should I use?

For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are rarely effective.[2] Success requires a move to modern catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition and facilitates the difficult transmetalation step.[5][6]

Recommended Ligands: The most successful ligands for this type of transformation are the "Buchwald-type" biarylphosphines.[6][7]

| Ligand Name | Key Features | Recommended Use Cases |

| XPhos | Very bulky and electron-rich. Excellent general ligand for hindered substrates.[5] | A robust first choice for ortho-substituted aryl chlorides and bromides. |

| SPhos | Slightly less bulky than XPhos but still highly active. Often shows complementary reactivity.[8] | Effective for a broad range of aryl halides and can be successful where XPhos fails. |

| RuPhos | Possesses a dialkylphosphino group on a pyrrole ring, providing unique electronic properties. | Particularly effective for couplings involving heteroaryl partners. |

| BrettPhos | Extremely bulky, often used for the most challenging tetra-ortho-substituted biaryl syntheses.[6] | A powerful option when other bulky ligands provide low conversion. |

Palladium Precatalysts: Using a precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] Precatalysts are air- and moisture-stable complexes that rapidly and cleanly generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[8][9]

-

G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3): These are the state-of-the-art and are often the most effective choice. They activate at room temperature with weak bases, minimizing boronic acid decomposition before coupling begins.[9][10]

-

PEPPSI-type Precatalysts: These N-heterocyclic carbene (NHC) ligated catalysts are also highly effective for coupling sterically demanding substrates.[11][12]

Q3: What is the optimal base and solvent combination?

The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[13][14] For hindered substrates, a moderately strong, non-nucleophilic base is usually required.

-

Bases:

-

K₃PO₄ (Potassium Phosphate): Often the most effective base for challenging Suzuki couplings. It has moderate basicity and good solubility in aqueous mixtures.[9][15]

-

K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Common and effective choices. Cesium carbonate is more soluble in organic solvents and can be advantageous in certain cases.[14]

-

Aqueous vs. Anhydrous: A small amount of water is often beneficial, as it helps to solubilize the base and facilitates the formation of the active boronate species.[15]

-

-

Solvents:

-

Toluene, Dioxane, or 2-MeTHF: These are excellent choices, often used with a small amount of water (e.g., 4:1 or 5:1 organic:water).

-

tert-Amyl Alcohol (t-AmOH): Can be a superior solvent for couplings of aryl tosylates and mesylates and has shown efficacy in difficult couplings.[16]

-

Q4: My boronic acid may be decomposing. How can I improve its stability?

Protodeboronation is a common side reaction that consumes the boronic acid.[4] To mitigate this:

-

Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, is a highly effective strategy.[4] While transmetalation from esters can be slower, their superior stability often leads to higher overall yields.[17][18]

-

Use Milder Bases: If boronic acid decomposition is suspected, switching to a milder base like potassium fluoride (KF) can sometimes be beneficial.[2][13]

-

Employ Modern Precatalysts: Fast-activating precatalysts (like the G3/G4 generation) generate the active catalyst quickly, allowing the Suzuki coupling to outcompete the decomposition pathway.[9]

Section 3: Validated Protocol and Troubleshooting Workflow

Validated Starting Protocol for a Hindered Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an ortho-tert-butoxyarylboronic acid with an aryl bromide.

Materials:

-

Aryl Bromide (1.0 equiv)

-

ortho-tert-Butoxyarylboronic Acid (1.2–1.5 equiv)

-

XPhos Pd G3 Precatalyst (1–2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

-

Solvent: Toluene and Water (5:1 v/v), thoroughly degassed

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide, the boronic acid, and the finely powdered K₃PO₄.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

-

Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst. Then, add the degassed toluene and water solvent mixture via syringe.

-

Reaction: Stir the mixture vigorously at the desired temperature (start with 80–100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl bromide.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A logical troubleshooting workflow for low-yield reactions.

References

-

Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. [Link]

-

Cid, J., Garcia-Anton, J., & Maseras, F. (2015). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [Link]

-

Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(25), 5127–5130. [Link]

-

Ito, S., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(27), 5035–5040. [Link]

-